molecular formula C24H20ClN3O5S B2392280 Ethyl 5-(2-(4-chlorophenoxy)acetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851948-53-3

Ethyl 5-(2-(4-chlorophenoxy)acetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2392280
CAS No.: 851948-53-3
M. Wt: 497.95
InChI Key: DGNBVGVYIIBFIM-UHFFFAOYSA-N
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Description

Ethyl 5-(2-(4-chlorophenoxy)acetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core substituted with a 4-chlorophenoxyacetamido group at position 5, a p-tolyl (para-methylphenyl) group at position 3, and an ethyl carboxylate ester at position 1. Its crystallographic characterization may employ SHELX-based refinement tools for structural elucidation .

Properties

IUPAC Name

ethyl 5-[[2-(4-chlorophenoxy)acetyl]amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O5S/c1-3-32-24(31)21-18-13-34-22(26-19(29)12-33-17-10-6-15(25)7-11-17)20(18)23(30)28(27-21)16-8-4-14(2)5-9-16/h4-11,13H,3,12H2,1-2H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNBVGVYIIBFIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)COC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-(4-chlorophenoxy)acetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,4-d]pyridazine ring.

    Introduction of the Chlorophenoxyacetamido Group: This step involves the reaction of the thieno[3,4-d]pyridazine intermediate with 4-chlorophenoxyacetic acid or its derivatives in the presence of coupling agents.

    Addition of the p-Tolyl Group:

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-(4-chlorophenoxy)acetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings and amide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups such as halides or amines.

Scientific Research Applications

Ethyl 5-(2-(4-chlorophenoxy)acetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-(4-chlorophenoxy)acetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.

    Disrupting Cellular Processes: Interfering with processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

The thieno[3,4-d]pyridazine core distinguishes this compound from analogs like Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate (), which features a thieno[2,3-c]pyridine ring. Key differences include:

  • Pyridazine vs.
  • Substituent Positioning: The 3-(p-tolyl) and 5-acetamido groups in the target compound may sterically hinder reactions at the pyridazine ring, unlike the less-substituted thieno[2,3-c]pyridine in .

Table 1: Core Heterocycle Comparison

Compound Core Structure Nitrogen Atoms Electron Density Reactivity Profile
Target Compound Thieno[3,4-d]pyridazine 2 (adjacent) Low Electrophilic susceptibility
Ethyl 2-amino-...thieno[2,3-c]pyridine Thieno[2,3-c]pyridine 1 Moderate Nucleophilic substitution
Functional Group Analysis
  • 4-Chlorophenoxyacetamido Group: This substituent introduces lipophilicity (via the chloroaryl group) and hydrogen-bonding capacity (via the amide). Similar groups in high-energy materials like DNTF () enhance stability, though the target compound’s applications likely differ.
  • Ethyl Carboxylate : This ester group improves solubility in organic solvents relative to carboxylic acid derivatives, as seen in ionic liquid-catalyzed syntheses ().

Biological Activity

Ethyl 5-(2-(4-chlorophenoxy)acetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H19ClN2O4SC_{18}H_{19}ClN_2O_4S. The structure features a thieno[3,4-d]pyridazine core, which is known for its diverse pharmacological properties. The presence of a chlorophenoxyacetamido group enhances its biological activity.

PropertyValue
Molecular Weight372.87 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study demonstrated that derivatives of this compound showed effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent .

Insect Growth Regulation

One notable study focused on the compound's efficacy as an insect growth regulator (IGR). Ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, a related compound, was synthesized and evaluated for its ability to mimic juvenile hormones in insects. The results indicated that it effectively regulated growth and development in Galleria mellonella (wax moth), highlighting the potential application in pest control .

The proposed mechanism of action involves interaction with specific biological targets such as enzymes or receptors involved in growth regulation and metabolic processes. The thieno[3,4-d]pyridazine moiety may facilitate binding to these targets due to its structural characteristics.

Study 1: Antimicrobial Activity Assessment

In a specific study assessing the antimicrobial properties of similar compounds, it was found that derivatives exhibited varying degrees of inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for potential therapeutic use.

Study 2: Insect Growth Regulation Trials

In trials conducted on Galleria mellonella, the compound demonstrated significant effects on larval development when administered at specific dosages. The study reported alterations in growth patterns and mortality rates among treated larvae compared to controls.

Q & A

Q. What are the key steps and challenges in synthesizing Ethyl 5-(2-(4-chlorophenoxy)acetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate?

The synthesis typically involves:

  • Step 1 : Formation of the thieno[3,4-d]pyridazine core via cyclization of substituted thiophene precursors.
  • Step 2 : Introduction of the p-tolyl group at position 3 through nucleophilic substitution or coupling reactions.
  • Step 3 : Amidation at position 5 using 2-(4-chlorophenoxy)acetic acid derivatives under coupling agents like EDC/HOBt.
  • Step 4 : Esterification at position 1 with ethyl chloroformate.
    Challenges : Low yields in cyclization (due to steric hindrance) and regioselectivity during amidation. Optimization of solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) is critical .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • NMR Spectroscopy : 1H/13C NMR to verify substituent positions (e.g., p-tolyl methyl protons at δ ~2.3 ppm, ethyl ester protons at δ ~1.3–4.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ expected at ~500–550 Da).
  • IR Spectroscopy : Detection of amide C=O stretching (~1650–1700 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Q. What preliminary biological activities have been reported for this compound?

Initial studies on analogous thieno[3,4-d]pyridazines suggest:

  • Enzyme inhibition : Potential activity against kinases or proteases due to the acetamido and ester groups interacting with catalytic sites.
  • Anti-inflammatory effects : Modulation of COX-2 or TNF-α pathways observed in in vitro assays .
  • Neuroprotection : Structural similarity to tau aggregation inhibitors (e.g., aminothienopyridazines) implies possible CNS applications .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s structure for enhanced bioactivity?

  • Docking Studies : Use software like AutoDock Vina to predict binding affinities to targets (e.g., kinases). The 4-chlorophenoxy group may enhance hydrophobic interactions in binding pockets.
  • QSAR Analysis : Correlate substituent electronic properties (Hammett σ values) with activity. For example, electron-withdrawing groups (e.g., -Cl) at the phenoxy moiety improve metabolic stability .
  • MD Simulations : Assess conformational stability of the dihydrothienopyridazine core in aqueous vs. lipid environments .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

  • Metabolic Stability : Evaluate cytochrome P450-mediated degradation using liver microsomes. The ester group may undergo rapid hydrolysis in vivo, reducing efficacy .
  • Solubility Optimization : Modify the ethyl ester to a PEGylated derivative to enhance aqueous solubility while retaining activity.
  • Dose-Response Refinement : Conduct pharmacokinetic studies to adjust dosing regimens, addressing discrepancies in bioavailability .

Q. What strategies are effective for resolving crystallographic ambiguities in the compound’s structure?

  • X-ray Crystallography : Use SHELX software for structure refinement. The p-tolyl group’s orientation may require anisotropic displacement parameter (ADP) analysis to resolve disorder .
  • Synchrotron Radiation : High-resolution data collection (≤1.0 Å) can clarify electron density maps for the acetamido side chain.
  • Twinned Crystal Analysis : Apply SHELXL’s TWIN/BASF commands if crystals exhibit twinning, common in flexible heterocyclic systems .

Q. How do substituent variations impact the compound’s reactivity and bioactivity?

  • 4-Chlorophenoxy vs. Nitrobenzamido : The chloro group enhances lipophilicity (logP +0.5), improving membrane permeability, while nitro groups may introduce redox-mediated toxicity .
  • p-Tolyl vs. Fluorophenyl : Fluorine substitution increases metabolic resistance but reduces π-π stacking in target binding .
  • Ester vs. Carboxylic Acid : The ethyl ester acts as a prodrug; in vivo hydrolysis to the acid form may alter target engagement .

Q. What methodologies validate the compound’s mechanism of action in enzyme inhibition?

  • Kinetic Assays : Measure IC50 values using fluorogenic substrates (e.g., Z-LY-AMC for proteases). Pre-incubation with the compound can distinguish competitive vs. non-competitive inhibition.
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to immobilized targets. The dihydrothienopyridazine core may exhibit slow dissociation rates due to conformational rigidity .
  • Thermal Shift Assays : Monitor target protein melting temperature (Tm) shifts to confirm stabilization upon binding .

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